2-methoxy-6-tridecyl-[1,4]benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-tridecyl-[1,4]benzoquinone is an organic compound with the molecular formula C20H32O3. It is a solid with a pale yellow to orange-yellow crystalline morphology. This compound is commonly used as a chemical dye and photosensitive material, and has a wide range of applications in the field of optics and electronics .
Preparation Methods
The preparation of 2-methoxy-6-tridecyl-[1,4]benzoquinone typically involves the reaction of 1,4-benzoquinone with methanol to produce the desired compound. The reaction conditions include maintaining a controlled environment to avoid exposure to fire sources and oxidizing agents due to the compound’s inherent toxicity and irritant properties . Industrial production methods are similar, with additional safety measures to ensure proper ventilation and handling.
Chemical Reactions Analysis
2-methoxy-6-tridecyl-[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-methoxy-6-tridecyl-[1,4]benzoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Mechanism of Action
The mechanism of action of 2-methoxy-6-tridecyl-[1,4]benzoquinone involves its interaction with cellular components to induce apoptosis. The compound targets specific molecular pathways, leading to the activation of caspases and the generation of reactive oxygen species (ROS), which ultimately result in cell death .
Comparison with Similar Compounds
Similar compounds to 2-methoxy-6-tridecyl-[1,4]benzoquinone include:
2-Methoxy-6-pentyl-2,5-cyclohexadiene-1,4-dione:
2,5-Dihydroxy-2,5-cyclohexadiene-1,4-dione: Another quinone derivative with comparable reactivity and uses.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Exhibits prominent cytotoxicity against human tumor cell lines.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and effects.
Properties
CAS No. |
5259-06-3 |
---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-methoxy-6-tridecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15-18(21)16-19(23-2)20(17)22/h15-16H,3-14H2,1-2H3 |
InChI Key |
CBEDFJLNGRMUQV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Synonyms |
2-methoxy-6-tridecyl-1,4-benzoquinone AC7-1 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.